molecular formula C27H43NO9S B133820 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate CAS No. 147948-52-5

2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate

Cat. No. B133820
M. Wt: 557.7 g/mol
InChI Key: QCEYERYMOHEQHK-ICBNADEASA-N
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Description

The compound 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is a significant pharmaceutical and organic intermediate. It serves as a versatile precursor for the synthesis of various glycosyl derivatives, including thioureas, nucleosides, heterocyclic compounds, and polypeptides . This compound is derived from D-glucose and is synthesized through a multi-step reaction, which has been characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) .

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate involves starting with D-glucose and proceeding through several steps to achieve the final product. The method developed for this synthesis is novel and allows for the production of the isothiocyanate derivative, which is crucial for further chemical transformations .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of a twisted amide derivative of glycoluril has been determined by X-ray diffraction, which shows significant ring strain and nonbonded interactions that cause dramatic twists in the molecule . This information can be indicative of the structural complexity that might be present in similar compounds.

Chemical Reactions Analysis

The compound has been used in the synthesis of enantiomerically pure carbene complexes, which are obtained by the addition of galactopyranosylamine to alkynylcarbene complexes. Subsequent treatment with tert-butyl isocyanide leads to the formation of isocyanide complexes and ketene imines, which spontaneously cyclize to produce galactopyranosylpyrroles. These pyrroles can form stable atropisomers, demonstrating the compound's reactivity and utility in creating complex organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate are not explicitly discussed in the provided papers. However, the characterization techniques such as MS, NMR, and IR suggest that the compound has distinct spectral properties that can be used to confirm its identity and purity . The reactivity of the compound in forming various derivatives also indicates its chemical versatility and potential for use in a wide range of synthetic applications .

Scientific Research Applications

  • Chiral Derivatization for High-Performance Liquid Chromatography 2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl isothiocyanate, a relative of 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate, is used for chiral derivatization in high-performance liquid chromatography. This application facilitates the separation of diastereomeric thioureas derived from various amino acids and β-adrenergic blockers on achiral RP-18 HPLC columns. The relative, 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate, showed less resolution in this context but remains significant for such analytical techniques (Lobell & Schneider, 1993).

  • Regioselective Glycosylation in Organic Synthesis The compound is used in regioselective glycosylation reactions, particularly in the synthesis of specific disaccharides. Such applications are crucial in synthesizing complex carbohydrate structures, often used in studying carbohydrate-protein interactions or for synthesizing specific oligosaccharides (Osswald et al., 2003).

  • Synthesis of Pharmaceutical and Organic Intermediates This compound serves as a versatile intermediate in synthesizing various glycosyl derivatives, such as thioureas, nucleosides, heterocyclic compounds, and polypeptides. Its role in the synthesis of these compounds highlights its importance in pharmaceutical and organic chemistry (Zhou, 2006).

  • Stereoselective Synthesis in Organic Chemistry It is utilized in stereoselective synthesis processes, such as the Strecker synthesis, where it functions as a chiral auxiliary. This application is essential in creating enantiomerically pure compounds, a critical aspect of medicinal chemistry (Kunz et al., 1988).

  • Transition Metal Complexes in Organic Syntheses The compound is used in the synthesis of transition metal complexes, particularly in forming atropisomeric galactopyranosyl pyrroles. These complexes have applications in various organic reactions and can be used to study the properties of these unique compounds (Aumann, 1994).

  • Studies in Carbohydrate Chemistry Its use in studying intramolecular transesterifications and acyl group migrations in carbohydrate chemistry is notable. These studies contribute to the understanding of carbohydrate reactivity and stability, which is valuable in the field of organic chemistry and biochemistry (Petrović et al., 2002).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYERYMOHEQHK-ICBNADEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583709
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate

CAS RN

147948-52-5
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate
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